molecular formula C11H15NO B13613888 [1-(2,3-Dihydro-1-benzofuran-2-yl)ethyl](methyl)amine

[1-(2,3-Dihydro-1-benzofuran-2-yl)ethyl](methyl)amine

Cat. No.: B13613888
M. Wt: 177.24 g/mol
InChI Key: AVSQIJPHZOZDKP-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine: is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance reaction efficiency and reduce reaction times .

Scientific Research Applications

Chemistry: In chemistry, 1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound has been studied for its potential as an anti-inflammatory agent. It has shown promise in modulating histamine receptors, which are involved in various inflammatory processes .

Medicine: In medicine, benzofuran derivatives, including this compound, are being explored for their anti-cancer properties. Studies have shown that certain derivatives can inhibit cancer cell growth and induce apoptosis in cancer cells .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity .

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine involves its interaction with molecular targets such as histamine receptors. By binding to these receptors, the compound can modulate various signaling pathways involved in inflammation and other biological processes . The exact pathways and molecular targets may vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Uniqueness: What sets 1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-(2,3-dihydro-1-benzofuran-2-yl)-N-methylethanamine

InChI

InChI=1S/C11H15NO/c1-8(12-2)11-7-9-5-3-4-6-10(9)13-11/h3-6,8,11-12H,7H2,1-2H3

InChI Key

AVSQIJPHZOZDKP-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC2=CC=CC=C2O1)NC

Origin of Product

United States

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